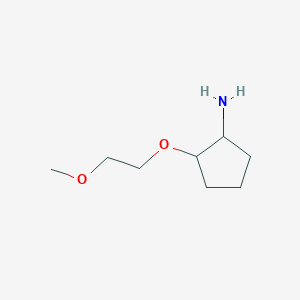

2-(2-Methoxyethoxy)cyclopentan-1-amine

Description

Contextual Significance of Cyclopentane-Derived Amines in Contemporary Organic Synthesis

Cyclopentane-derived amines are a class of organic compounds that hold a significant place in modern organic synthesis and medicinal chemistry. The cyclopentane (B165970) ring, a five-membered carbocycle, provides a rigid and well-defined three-dimensional scaffold that is present in numerous natural products and biologically active molecules. chemneo.comnih.gov The incorporation of an amine functional group onto this scaffold introduces a basic and nucleophilic center, capable of forming salts and participating in a wide array of chemical transformations.

The cyclopentylamine (B150401) moiety is a valuable building block for constructing more complex molecular architectures. acs.org For instance, these structures are found in antifungal agents and can be incorporated into peptides to modify their original activity and conformational properties. acs.org The stereochemistry of substituted cyclopentylamines is often crucial for their biological function, leading to the development of numerous diastereoselective and enantioselective synthetic methods to access specific isomers. acs.org Furthermore, derivatives such as cyclopentane-1,2-diamines are used as chiral ligands in asymmetric catalysis, highlighting their versatility in synthetic applications. acs.org

Overview of Ether-Containing Amine Architectures in Advanced Chemical Research

Molecules that contain both ether and amine functionalities, often referred to as etheramines or amino ethers, possess a unique combination of properties that makes them valuable in advanced chemical research. The amine group provides basicity and the ability to act as a hydrogen bond donor, while the ether linkage introduces polarity, flexibility, and a hydrogen bond acceptor site. stereoelectronics.org This dual functionality allows these compounds to interact with a variety of other molecules in specific ways.

In medicinal chemistry, the ether-amine motif is present in many pharmaceutical compounds. stereoelectronics.orgresearchgate.netnumberanalytics.com The ether oxygen can be a key contributor to a drug's activity, often through hydrogen bonding with a biological receptor. stereoelectronics.orgalfa-chemistry.com The stability and low reactivity of the ether linkage make it a desirable feature in drug design. alfa-chemistry.com Beyond pharmaceuticals, etheramines are used as curing agents for epoxy resins, as reactants in the production of polymers like polyureas, and as specialized solvents due to their ability to form hydrogen bonds with other compounds. chinaskydream.com The introduction of ether groups into aliphatic amines can also increase their solubility and ease of dispersion in various media.

Defining the Academic and Research Focus on 2-(2-Methoxyethoxy)cyclopentan-1-amine

Direct and extensive academic research specifically targeting this compound is not widely documented in publicly available literature. Therefore, the research focus on this compound is largely defined by its structural components and the potential applications that can be inferred from them. The molecule combines the rigid cyclopentylamine core with a flexible and polar methoxyethoxy side chain.

The primary academic and research interest in this compound would likely lie in several key areas:

Coordination Chemistry: Its potential as a bidentate ligand for transition metal catalysis, where both the amine nitrogen and an ether oxygen could coordinate to a metal center.

Medicinal Chemistry: Its use as a scaffold or intermediate for the synthesis of novel therapeutic agents, leveraging the combined properties of the lipophilic cyclopentane ring and the polar side chain.

Materials Science: Its application as a monomer or an additive in polymer synthesis to create materials with specific properties.

The subsequent sections will delve into these potential areas of research based on the known chemistry of its constituent parts.

Physicochemical Properties and Synthesis

Given the limited specific data for this compound, its properties can be estimated based on analogous compounds like cyclopentylamine. chemicalbook.commicrochem.frchemicalbook.comtcichemicals.com

Table 1: Estimated Physicochemical Properties Note: The following values are estimates based on structurally related compounds and have not been experimentally verified for this compound.

| Property | Estimated Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Appearance | Colorless to pale yellow liquid (inferred) |

| Boiling Point | > 110 °C (inferred from cyclopentylamine) |

| Density | ~0.9 g/cm³ (inferred) |

| Solubility in Water | Miscible to moderately soluble |

| pKa | ~10-11 (for the amine group, inferred) |

A plausible and common method for the synthesis of such a compound would be through the reductive amination of the corresponding ketone, 2-(2-methoxyethoxy)cyclopentan-1-one. This industrial-scale reaction typically involves treating the ketone with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst, such as nickel. chemicalbook.com Other laboratory-scale methods for creating substituted cyclopentylamines include photochemical [3+2] cycloadditions and various cyclization reactions. chemrxiv.org

Detailed Research Findings and Potential Applications

While specific research on this compound is scarce, its structure suggests several areas of potential utility.

Potential as a Bidentate Ligand in Catalysis

The structure of this compound features two potential coordination sites: the nitrogen atom of the amine group and one of the oxygen atoms in the ether side chain. This arrangement could allow it to act as a bidentate ligand, forming a stable chelate ring with a metal center. Bidentate ligands are of immense importance in coordination and organometallic chemistry, as they often confer enhanced stability and specific catalytic properties to metal complexes. researchgate.netdntb.gov.ua

The combination of a "hard" amine donor and a "softer" ether donor could be particularly useful in tuning the electronic properties of a metal catalyst. Such ligands are employed in a wide range of catalytic reactions, including hydrogenation, carbon-carbon coupling, and polymerization. nih.govmdpi.comacs.org Research in this area would involve synthesizing the compound and evaluating its coordination behavior with various transition metals to explore its catalytic activity.

Potential Role in Medicinal Chemistry

The structural features of this compound make it an interesting candidate for medicinal chemistry research. Amines are fundamental functional groups in many drugs, often involved in hydrogen bonding or ionic interactions at the target binding site. stereoelectronics.orgnumberanalytics.com The cyclopentane ring provides a lipophilic character which can be important for membrane permeability, while the flexible ether-containing side chain adds polarity and potential hydrogen bond acceptor sites. This balance of properties is often sought in drug design to optimize both potency and pharmacokinetic profiles. This molecule could serve as a key intermediate or a starting point for the synthesis of more complex molecules with potential therapeutic applications. chinaskydream.com

Potential Utility in Materials Science

Cyclic compounds and amines are important building blocks in polymer chemistry. Cyclopentene (B43876), for example, can be polymerized to form materials with unique properties. researchgate.net Amines are frequently used as monomers for the synthesis of polyamides and polyurethanes, or as cross-linking agents to cure resins.

Given its structure, this compound could potentially be used as a monomer. The primary amine group could react with carboxylic acids or isocyanates to form polyamide or polyurea chains, respectively. The pendant methoxyethoxy group would be incorporated into the polymer backbone, potentially influencing properties such as solubility, flexibility, and thermal stability. The development of novel polymers from specialized monomers is a continuous goal in materials science to create materials for advanced applications. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)cyclopentan-1-amine |

InChI |

InChI=1S/C8H17NO2/c1-10-5-6-11-8-4-2-3-7(8)9/h7-8H,2-6,9H2,1H3 |

InChI Key |

ODGMAPIOOADAMM-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1CCCC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Methoxyethoxy Cyclopentan 1 Amine

Retrosynthetic Strategies for the Cyclopentan-1-amine Core and Methoxyethoxy Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com13.235.221 For 2-(2-methoxyethoxy)cyclopentan-1-amine, the primary disconnections involve the carbon-nitrogen bond of the amine and the carbon-oxygen bond of the ether linkage.

One common retrosynthetic approach begins with the disconnection of the amine group, leading back to a 2-(2-methoxyethoxy)cyclopentan-1-one precursor. This ketone can be synthesized by introducing the methoxyethoxy side chain onto a suitable cyclopentanone (B42830) derivative. A further disconnection of the ether linkage suggests a reaction between a 2-hydroxycyclopentanone and a methoxyethoxy halide or a similar electrophile.

An alternative strategy involves the early introduction of the methoxyethoxy group onto a precursor that can be later cyclized to form the cyclopentane (B165970) ring. The amine group can then be introduced in the final steps of the synthesis. The choice of strategy often depends on the availability of starting materials and the desired stereochemical control.

A simplified retrosynthetic analysis can be visualized as follows:

Target: this compound

Disconnection (C-N bond): 2-(2-Methoxyethoxy)cyclopentan-1-one + Ammonia (B1221849)/Amine source

Disconnection (C-O bond): 2-Hydroxycyclopentanone + 2-Methoxyethyl halide

Further Simplification: Cyclopentene (B43876) oxide -> Cyclopentanone

This analysis highlights key intermediates and the types of reactions required for the forward synthesis.

Carbon-Carbon Bond Forming Reactions for Cyclopentane Ring Construction

The construction of the five-membered carbocyclic ring is a critical step in the synthesis of this compound. baranlab.org Various methods can be employed, broadly categorized into cyclization reactions and the functionalization of pre-existing cyclopentane scaffolds. scribd.com

Cyclization reactions are fundamental to forming the cyclopentane ring from acyclic precursors. Several named reactions and strategies are applicable here:

Dieckmann Condensation: This intramolecular Claisen condensation of a 1,6-diester can produce a β-keto ester, which can be further manipulated to yield a cyclopentanone derivative.

Thorpe-Ziegler Reaction: The intramolecular condensation of a dinitrile, followed by hydrolysis and decarboxylation, is another classical method for forming five-membered rings.

Radical Cyclizations: Tin-mediated radical cyclizations of unsaturated halides or related compounds can efficiently form cyclopentane rings. scribd.com

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, can cyclize a diene to form a cyclopentene, which can then be hydrogenated and further functionalized. organic-chemistry.org

[3+2] Cycloadditions: These reactions, involving a three-atom component and a two-atom component, can directly generate a five-membered ring with a high degree of stereocontrol. organic-chemistry.org

The choice of cyclization strategy depends on the desired substitution pattern and the availability of the acyclic precursor.

An alternative to de novo ring construction is the modification of a commercially available cyclopentane derivative, such as cyclopentanone or cyclopentene. organic-chemistry.org This approach is often more direct.

Starting from cyclopentanone, α-functionalization can be achieved through various methods. For instance, α-hydroxylation can be accomplished using reagents like manganese (III) acetate (B1210297) or via the enolate using an electrophilic oxygen source. The resulting 2-hydroxycyclopentanone is a key intermediate for introducing the methoxyethoxy side chain.

Alternatively, cyclopentene can be epoxidized to cyclopentene oxide. Ring-opening of the epoxide with a suitable nucleophile can introduce a substituent at the 2-position, which can then be converted to the desired methoxyethoxy group. The other carbon of the former epoxide can then be oxidized to a ketone, setting the stage for amination.

Below is a table summarizing key reactions for cyclopentane functionalization:

| Reaction Type | Reagents and Conditions | Product Type |

| α-Hydroxylation | Mn(OAc)₃, various conditions | α-Hydroxy ketone |

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide |

| Ring-Closing Metathesis | Grubbs' catalyst, diene substrate | Cycloalkene |

| Dieckmann Condensation | NaOEt, 1,6-diester | β-Keto ester |

Introduction of the Amine Functionality

The final key step in the synthesis is the introduction of the primary amine group onto the cyclopentane ring. nih.gov Reductive amination is a widely used and efficient method, but alternative strategies also exist. researchgate.netresearchgate.net

Reductive amination is a versatile method for converting a ketone or aldehyde into an amine. jocpr.com In the context of synthesizing this compound, the precursor would be 2-(2-methoxyethoxy)cyclopentan-1-one. The reaction proceeds in two stages: the formation of an imine or enamine intermediate followed by its reduction. scite.ai

The reaction is typically carried out in a one-pot procedure where the ketone is treated with an amine source (often ammonia or ammonium (B1175870) salts for primary amines) and a reducing agent. researchgate.net

Common Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | Mild and selective, effective at acidic pH. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Mild, non-toxic, and effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂, catalyst) | "Green" method, catalysts include Pd, Pt, or Raney Ni. scite.ai |

| Borane-pyridine complex | Stable and easy to handle. |

The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction. For instance, using a chiral catalyst during hydrogenation can potentially lead to an enantioselective synthesis of the amine.

While reductive amination is highly effective, other methods can also be employed to introduce the amine functionality. These can be particularly useful if the ketone precursor is unstable or difficult to access.

From Alcohols (Mitsunobu Reaction): A 2-(2-methoxyethoxy)cyclopentan-1-ol (B15274872) can be converted to the corresponding amine. This can be achieved via the Mitsunobu reaction using a nitrogen nucleophile like phthalimide, followed by deprotection. This method often proceeds with inversion of stereochemistry.

From Nitriles: A nitrile group can be introduced and subsequently reduced to a primary amine. For example, a halide or sulfonate precursor can undergo nucleophilic substitution with a cyanide salt. The resulting nitrile can then be reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

From Azides: An azide (B81097) group can be introduced, typically via nucleophilic substitution of a leaving group with sodium azide. The resulting azide is then reduced to the primary amine, commonly through catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (Staudinger reaction).

Incorporation of the 2-Methoxyethoxy Side Chain

The introduction of the 2-methoxyethoxy group onto the cyclopentane core is a critical step in the synthesis of this compound. This can be achieved through various etherification and coupling strategies, each with its own set of advantages and challenges.

A primary and well-established method for forming the ether linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide. In the context of synthesizing this compound, a plausible route would involve the deprotonation of a suitably protected trans-2-aminocyclopentanol to form the corresponding alkoxide. This is followed by reaction with a 2-methoxyethoxy electrophile, such as 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate.

The reaction proceeds via an SN2 mechanism, which dictates a preference for primary alkyl halides to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com A strong base, such as sodium hydride (NaH), is typically used to ensure complete formation of the alkoxide. The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being common.

Table 1: Key Parameters for Williamson Ether Synthesis

| Parameter | Description | Preferred Conditions |

| Substrates | Protected 2-aminocyclopentanol, 2-methoxyethoxy halide/sulfonate | trans-2-(Protected-amino)cyclopentanol, 1-bromo-2-methoxyethane |

| Base | Strong, non-nucleophilic base | Sodium hydride (NaH) |

| Solvent | Polar aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Temperature | Varies, typically 0 °C to reflux | Dependent on substrate reactivity |

Modern organic synthesis offers several powerful coupling reactions for the formation of carbon-heteroatom bonds, including C-O bonds for ethers. While often applied to the synthesis of aryl ethers, these methods can present alternatives to the classical Williamson synthesis, potentially offering milder reaction conditions.

The Ullmann condensation is a copper-catalyzed reaction between an alcohol and an aryl halide. wikipedia.orgacs.org While traditionally requiring harsh conditions, modern modifications using ligands and soluble copper sources have expanded its scope. mdpi.comarkat-usa.org Adapting this for an alkyl ether synthesis would be unconventional but could be explored.

More versatile is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that has been extended to C-O bond formation. chem-station.comorganic-chemistry.orgwikipedia.org This methodology has proven effective for the synthesis of a wide range of aryl ethers. organic-chemistry.orgprinceton.edu Its application to the formation of an alkyl ether from an alcohol and an alkyl halide is not standard but represents an area of ongoing research in cross-coupling catalysis.

Table 2: Comparison of Ether Formation Strategies

| Strategy | Catalyst | Typical Substrates | Conditions |

| Williamson Ether Synthesis | None (base-mediated) | Alcohol, Alkyl Halide | Strong base, polar aprotic solvent |

| Ullmann Condensation | Copper(I) or Copper(II) | Alcohol, Aryl Halide | High temperature, often with ligands |

| Buchwald-Hartwig Coupling | Palladium(0) | Alcohol, Aryl Halide | Base, phosphine (B1218219) ligands |

Protecting Group Chemistry in the Synthesis of this compound

The presence of both an amine and a hydroxyl group in the precursor, 2-aminocyclopentanol, necessitates a careful protecting group strategy to ensure chemoselectivity during the etherification step. The amine is more nucleophilic than the alcohol and would preferentially react with the 2-methoxyethoxy electrophile. Therefore, the amino group must be protected before the etherification of the hydroxyl group.

Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. organic-chemistry.org These are readily introduced and can be removed under specific conditions that are orthogonal to the ether linkage. For instance, the Boc group is cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis.

Should the synthetic strategy involve a diol precursor, selective protection of one hydroxyl group would be necessary. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are commonly employed for this purpose due to their ease of introduction, stability, and selective removal with fluoride (B91410) reagents. chemistrytalk.orgoup.com

Table 3: Selected Protecting Groups for 2-Aminocyclopentanol

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Tetrabutylammonium fluoride (TBAF) |

| Hydroxyl | Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |

One-Pot and Multicomponent Reactions in the Synthesis of Related Amines

A highly plausible one-pot strategy for the synthesis of this compound is the reductive amination of 2-(2-methoxyethoxy)cyclopentanone. This reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. libretexts.org Various reducing agents can be employed, including sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. nih.govnih.govorganic-chemistry.org This approach elegantly installs the amine functionality in a single operation from a readily accessible ketone precursor.

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer another powerful approach. nih.gov While a specific MCR for the target molecule may not be established, the development of such a process, potentially involving a cyclopentane precursor, an amine source, and the 2-methoxyethoxy side chain component, would represent a significant advancement in synthetic efficiency. Research in the area of MCRs for the synthesis of functionalized cycloalkylamines is an active field. chemrxiv.orgnih.govrsc.org

Stereochemical Control and Chiral Synthesis of 2 2 Methoxyethoxy Cyclopentan 1 Amine

Enantioselective and Diastereoselective Synthetic Routes

Enantioselective and diastereoselective synthetic routes are fundamental in producing specific stereoisomers of 2-(2-Methoxyethoxy)cyclopentan-1-amine. These methods are designed to selectively form one enantiomer over the other, a crucial step for therapeutic applications.

Asymmetric catalysis is a powerful tool for establishing chirality in the synthesis of cyclopentanamines. This approach often involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. For instance, a one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes can produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov These cyclopentanones can then serve as chiral precursors to the target amine. The process may involve a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular reaction. nih.gov The compatibility of the catalysts is crucial for the success of such cascade reactions. nih.gov

| Catalyst System | Reactants | Product | Enantioselectivity (ee) |

| Secondary Amine / N-Heterocyclic Carbene | 1,3-Dicarbonyls and α,β-Unsaturated Aldehydes | Functionalized Cyclopentanone (B42830) | High |

This table illustrates an example of asymmetric catalysis that can be applied to generate chiral cyclopentanone precursors.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of subsequent reactions. wikipedia.org This strategy allows for the diastereoselective formation of new stereocenters. For example, an oxazolidinone chiral auxiliary can be used to synthesize chiral bicyclo[1.1.1]pentanes with an adjacent stereocenter, which can be further elaborated. nih.gov The auxiliary can be removed after the desired stereochemistry is established.

The chiral pool approach utilizes readily available enantiopure natural products as starting materials. For instance, D-glucose-derived chiral auxiliaries have been employed in the enantioselective synthesis of cross-conjugated cyclopentenones. nih.gov

| Chiral Auxiliary Approach | Key Features |

| Concept | Temporary incorporation of a chiral group to control stereochemistry. wikipedia.org |

| Example Auxiliary | Oxazolidinones, D-glucose derivatives. nih.govnih.gov |

| Process | Attachment of auxiliary, diastereoselective reaction, removal of auxiliary. |

This table summarizes the key aspects of the chiral auxiliary approach.

Diastereoselective Transformations Leading to the Amine Center

Once a chiral cyclopentane (B165970) scaffold is established, the introduction of the amine group must be achieved with high diastereoselectivity. This can be accomplished through various transformations. For instance, a catalytically formed chiral auxiliary can control the stereochemistry of subsequent reactions like cyclopropanation and epoxidation on a tetra-substituted olefin. nih.gov While not directly forming an amine, this demonstrates the principle of an installed auxiliary controlling facial selectivity. nih.gov

A more direct approach involves the diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes to generate 7-azanorbornanes, which can be precursors to substituted cyclopentylamines. nih.gov

Dynamic Kinetic Resolution and Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org For example, the kinetic resolution of racemic 3,5-dialkyl-2-cyclopenten-1-ones can be achieved through conjugate reduction with a chiral copper catalyst. nih.gov

Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer. princeton.edu This process requires careful tuning of both the resolution and racemization steps. princeton.edu For DKR to be efficient, the kinetic resolution should be irreversible, and the racemization rate should be at least equal to or greater than the reaction rate of the faster-reacting enantiomer. princeton.edu

| Resolution Strategy | Principle | Maximum Theoretical Yield |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst. wikipedia.org | 50% |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. princeton.edu | 100% |

This table compares kinetic resolution and dynamic kinetic resolution strategies.

Analytical Methodologies for Stereochemical Characterization

Accurate determination of the stereochemical purity of the synthesized this compound is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying enantiomers. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns are commonly used CSPs. shimadzu.com The choice of the mobile phase and column is critical for achieving optimal separation. phenomenex.comshimadzu.com Method scouting, a process of systematically testing different columns and mobile phases, is often employed to find the best separation conditions. shimadzu.com

Spectroscopic Methods for Stereoisomer Differentiation

The differentiation of the four stereoisomers of this compound requires spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the characterization of stereoisomers.

Differentiation of Diastereomers: The cis ((1R,2S) and (1S,2R)) and trans ((1R,2R) and (1S,2S)) diastereomers of this compound are expected to have distinct ¹H and ¹³C NMR spectra. The different spatial arrangement of the amine and methoxyethoxy groups will result in different chemical shifts and coupling constants for the protons and carbons in the cyclopentane ring. For instance, the coupling constant between the protons at C1 and C2 would likely differ significantly between the cis and trans isomers. Techniques like 1D and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to confirm the relative stereochemistry by observing through-space interactions between protons. nih.govnih.gov

Differentiation of Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment must be introduced. This can be achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net

Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This complexation leads to different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. researchgate.net

Chiral Derivatizing Agents (CDAs): CDAs react with the amine functionality of the enantiomers to form stable diastereomeric derivatives. These diastereomers have distinct NMR spectra, which can be used to determine the enantiomeric composition. A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It is a powerful technique for determining the absolute configuration of enantiomers in solution. nih.govnih.gov The VCD spectrum of one enantiomer is the mirror image of the other. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations, the absolute configuration ((1R,2R) vs. (1S,2S) or (1R,2S) vs. (1S,2R)) can be unambiguously assigned. wikipedia.org VCD is particularly useful as it provides structural information without the need for crystallization or derivatization. hindsinstruments.com

Interactive Data Table: Potential Spectroscopic Differentiation Methods

| Spectroscopic Method | Application | Principle | Expected Outcome for this compound |

| ¹H and ¹³C NMR | Diastereomer Differentiation | Different chemical shifts and coupling constants for cis and trans isomers due to different spatial arrangements. | Distinct spectra for the cis and trans diastereomeric pairs. |

| NMR with Chiral Solvating Agents | Enantiomer Differentiation | Formation of transient diastereomeric complexes leading to separate signals for each enantiomer. | Splitting of signals in the presence of a suitable CSA, allowing for quantification of enantiomeric excess. |

| NMR with Chiral Derivatizing Agents | Enantiomer Differentiation | Covalent bond formation to create stable diastereomers with distinct NMR spectra. | Formation of two sets of signals corresponding to the two diastereomeric derivatives. |

| Vibrational Circular Dichroism (VCD) | Absolute Configuration Determination | Differential absorption of left and right circularly polarized infrared light. | Mirror-image spectra for each pair of enantiomers, allowing for assignment of absolute stereochemistry when compared with theoretical calculations. |

Reaction Mechanisms and Reactivity Profile of 2 2 Methoxyethoxy Cyclopentan 1 Amine

Mechanistic Studies of Amine-Centered Reactions

The primary amine group is typically the most reactive site in the molecule, acting as a nucleophile and a base due to the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk

Table 1: Examples of Nucleophilic Reactions of Primary Amines

| Reaction Type | Reagent | Product Type |

| Alkylation | Alkyl halide (R-X) | Secondary amine |

| Acylation | Acyl chloride (RCOCl) | Amide |

| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compound |

This table illustrates general nucleophilic reactions that primary amines like 2-(2-methoxyethoxy)cyclopentan-1-amine are expected to undergo.

Mechanistic studies on similar primary amines show that their reaction with electrophiles like alkyl halides typically proceeds via an S\textsubscript{N}2 mechanism. masterorganicchemistry.com The amine's lone pair attacks the electrophilic carbon, displacing the leaving group in a single concerted step. The rate of these reactions is sensitive to steric bulk on both the amine and the electrophile. masterorganicchemistry.com

The primary amine of this compound can be converted into a variety of other functional groups, a cornerstone of synthetic organic chemistry. solubilityofthings.com These transformations allow for the elaboration of the molecule's structure and the introduction of new chemical properties.

Common interconversions include:

Oxidation: Primary amines can be oxidized to form imines or, under harsher conditions, nitro compounds.

Reductive Amination: While the compound itself is a product of reductive amination, it can in principle react with aldehydes or ketones to form secondary or tertiary amines upon reduction.

Diazotization: Treatment with nitrous acid can convert the primary amine into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents on the cyclopentane (B165970) ring.

Table 2: Functional Group Interconversions of Primary Amines

| Starting Material | Reagent(s) | Product Functional Group |

| Primary Amine | Mild Oxidizing Agent | Imine |

| Primary Amine | NaNO\textsubscript{2}, HCl | Diazonium Salt |

| Primary Amine | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

This table provides a summary of common transformations for primary amines.

Reactivity Pertaining to the Ether Linkage

The ether group in this compound is generally less reactive than the primary amine. wikipedia.org However, it can participate in specific chemical processes, particularly through the action of its oxygen lone pairs and under conditions that favor bond cleavage.

The oxygen atoms of the methoxyethoxy side chain can act as Lewis bases, donating their lone pairs of electrons to metal ions or other Lewis acids. This can lead to the formation of chelate complexes, where the compound acts as a bidentate or tridentate ligand, coordinating to a central atom through the amine nitrogen and one or both ether oxygens. The flexibility of the ethoxy chain allows it to adopt a conformation that facilitates chelation.

A related compound, tris[2-(2-methoxyethoxy)ethyl]amine, has been shown to form complexes with a variety of metal ions, highlighting the coordinating ability of the methoxyethoxy motif. nih.gov This suggests that this compound could similarly participate in coordination chemistry, potentially influencing the reactivity of the metal center or the organic framework itself.

Ethers are generally stable to many reagents, but the C-O bonds can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. wikipedia.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. chemistrysteps.com The cleavage can occur via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, depending on the structure of the groups attached to the oxygen. chemistrysteps.com For this compound, cleavage would likely occur at the less sterically hindered carbon of the ether.

Recent research has also explored the oxidative cleavage of alkoxyamines, though this typically involves specific activating groups not present in this molecule. researchgate.netacs.org

Cyclopentane Ring Reactivity and Transformations

The cyclopentane ring is a saturated carbocycle and is therefore relatively unreactive. However, the C-H bonds on the ring can be functionalized under specific conditions, often involving radical or transition-metal-catalyzed reactions. nih.gov The substituents on the ring, the amine and the methoxyethoxy group, can direct the regioselectivity of these transformations.

Recent advances in C-H activation chemistry have enabled the direct functionalization of otherwise inert C-H bonds. nih.gov For instance, palladium-catalyzed reactions have been used for the transannular arylation of cycloalkane carboxylic acids. nih.gov While this specific example involves a different directing group, it illustrates the potential for activating C-H bonds on a cyclopentane ring.

Transformations of the cyclopentane ring itself, such as ring-opening or ring-expansion, are generally not facile and would require high-energy conditions or specifically designed reactive intermediates.

Ring Expansion and Contraction Reactions

The cyclopentane ring of this compound, while relatively stable, can theoretically undergo ring expansion or contraction under specific reaction conditions, often driven by the formation of more stable intermediates or products. Such transformations are fundamental in organic synthesis for accessing different ring systems. etsu.edu

Ring Expansion:

Ring expansion reactions could potentially transform the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) ring. A plausible pathway for such a transformation would involve the generation of a carbocation adjacent to the ring, followed by a 1,2-alkyl shift. For instance, diazotization of the primary amine group on this compound with nitrous acid would form a highly unstable diazonium salt. Subsequent loss of nitrogen gas (N₂) would generate a secondary carbocation on the cyclopentane ring. This carbocation could then undergo rearrangement, where a carbon-carbon bond from the ring migrates to the carbocationic center, resulting in the formation of a more stable cyclohexyl cation, which can then be trapped by a nucleophile.

Another potential route for ring expansion involves a Tiffeneau-Demjanov-like rearrangement. This would necessitate the conversion of the amine to a different leaving group, followed by the introduction of a vicinal hydroxyl group, which upon treatment with acid could initiate the rearrangement.

Ring Contraction:

Conversely, ring contraction reactions could lead to the formation of a cyclobutane (B1203170) derivative. These reactions are generally less common for cyclopentanes compared to larger rings but can be induced under specific circumstances. chemistrysteps.com One theoretical approach involves the formation of a carbocation on a substituent attached to the ring, which could then be attacked by a bond within the cyclopentane ring, leading to a bicyclic intermediate that subsequently cleaves to form a cyclobutane.

A Favorskii-type rearrangement, while typically associated with α-halo ketones, provides a conceptual framework for ring contraction. harvard.edu If the cyclopentane ring were appropriately substituted with a leaving group and an enolizable proton, treatment with a base could initiate a rearrangement cascade resulting in a contracted ring system. harvard.edu

| Reaction Type | Plausible Reagents | Key Intermediate | Potential Product |

| Ring Expansion | HONO (Nitrous Acid) | Cyclopentyl Cation | Cyclohexanol derivative |

| Ring Contraction | Base (hypothetical) | Bicyclic Intermediate | Cyclobutane Carboxylic Acid Derivative (hypothetical) |

Functionalization of the Cyclopentane Skeleton

Further functionalization of the cyclopentane skeleton of this compound, beyond modifications of the amine and ether moieties, would likely involve C-H activation or reactions at positions activated by the existing functional groups.

Direct C-H Functionalization:

Modern synthetic methods allow for the direct functionalization of C-H bonds, which could be applied to introduce new substituents onto the cyclopentane ring. These reactions often employ transition metal catalysts (e.g., palladium, rhodium, or iridium) and a directing group to achieve site-selectivity. The amine or the ether oxygen in this compound could potentially serve as directing groups, guiding the catalyst to functionalize specific C-H bonds in their vicinity.

Functionalization via Activated Positions:

The carbon atoms alpha to the amine and ether groups are electronically activated and could be sites for functionalization. For instance, oxidation of the carbon bearing the amine group could lead to the formation of a ketone. Halogenation reactions, under radical conditions, could introduce a halogen atom onto the cyclopentane ring, which could then be displaced by a variety of nucleophiles to introduce new functional groups.

| Functionalization Strategy | Reagents/Catalysts | Potential Outcome |

| Directed C-H Activation | Pd, Rh, or Ir catalysts | Introduction of aryl, alkyl, or other groups |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Bromination of the cyclopentane ring |

| Oxidation | Oxidizing agents (e.g., PCC, Swern) | Formation of a cyclopentanone (B42830) derivative |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound, which can exist as different stereoisomers (cis/trans and enantiomers), is expected to have a profound influence on its reactivity and the selectivity of its reactions.

The relative orientation of the amine and the methoxyethoxy groups (cis or trans) will dictate the steric environment around the reactive centers. In the cis-isomer, both substituents are on the same face of the cyclopentane ring, potentially leading to steric hindrance for reagents approaching from that face. Conversely, the trans-isomer would present a more open environment on opposite faces. This can lead to differences in reaction rates and the stereochemical outcome of reactions.

For instance, in a nucleophilic substitution reaction at a carbon on the cyclopentane ring, the stereochemistry of the starting material would influence whether the incoming nucleophile attacks from the same face (retention of configuration) or the opposite face (inversion of configuration), depending on the reaction mechanism (Sₙ1 vs. Sₙ2).

Furthermore, in reactions involving chiral reagents or catalysts, the different enantiomers of this compound would be expected to react at different rates, leading to kinetic resolution. The stereochemical information encoded in the starting material can also be transferred to the product, a process known as stereospecificity.

The conformation of the cyclopentane ring, which is not planar but exists in envelope or twist conformations, will also be influenced by the stereochemistry of the substituents. The preferred conformation can affect the accessibility of different positions on the ring to reagents, thereby influencing the regioselectivity and stereoselectivity of reactions.

Theoretical and Computational Investigations of 2 2 Methoxyethoxy Cyclopentan 1 Amine

Molecular Dynamics Simulations and Solvent Effects:These simulations would model the movement of the molecule over time, often in the presence of a solvent. This would reveal how the molecule's shape and behavior are influenced by its environment, providing a more realistic picture of its properties in solution.

Without dedicated research on 2-(2-Methoxyethoxy)cyclopentan-1-amine, any data tables or detailed findings for these specific subsections remain unavailable. Further experimental or computational studies are required to characterize this compound.

Force Field Development and Validation for Related Amino Ethers

The accuracy of molecular dynamics (MD) simulations, a powerful tool for investigating the behavior of molecular systems, is fundamentally dependent on the quality of the underlying empirical force field. ethz.ch A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms as a function of their coordinates. nih.gov For novel molecules like this compound, specific force field parameters are often unavailable in standard force fields such as CHARMM, AMBER, or OPLS. numberanalytics.comresearchgate.net Consequently, the development and validation of a reliable force field are crucial prerequisites for conducting meaningful computational studies on this and related amino ethers.

The process of developing a force field for a new molecule generally involves two main strategies for parameterization: empirical and ab initio approaches. numberanalytics.com The empirical approach involves fitting force field parameters to reproduce experimental data, such as thermodynamic properties (e.g., enthalpies of vaporization, densities) and structural properties (e.g., bond lengths, angles). numberanalytics.com The ab initio approach, on the other hand, derives parameters from high-level quantum mechanical (QM) calculations. numberanalytics.com Often, a combination of both methods is employed to achieve a robust and accurate force field. nih.gov

For a molecule like this compound, the parameterization process would begin by defining the atom types for each atom in the molecule. This is followed by the determination of parameters for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. chemrxiv.org

Parameterization Strategy:

A common strategy for parameterizing a novel molecule is to leverage existing parameters from well-established force fields for analogous chemical groups and refine them. ethz.ch For this compound, initial parameters for the cyclopentylamine (B150401) moiety could be adapted from existing parameters for cyclic amines, while parameters for the methoxyethoxy side chain could be derived from those for ethers. nih.govarxiv.org

Table 1: Illustrative Atom Types for this compound

| Atom | Functional Group | Potential Atom Type (Example) |

| N | Primary Amine | NA |

| H (on N) | Primary Amine | H |

| C (cyclopentyl) | Cycloalkane | CT |

| H (on C) | Cycloalkane | HC |

| O (ether) | Ether | OS |

| C (ethoxy) | Ether | CT |

| O (methoxy) | Ether | OS |

| C (methyl) | Methyl | CT |

Refinement of Dihedral Parameters:

A critical aspect of parameterizing flexible molecules is the accurate representation of torsional potentials. For the rotatable bonds in the methoxyethoxy side chain of this compound, QM potential energy surface (PES) scans would be performed. nih.gov This involves calculating the energy of the molecule as a specific dihedral angle is systematically rotated, while the rest of the geometry is optimized. The resulting energy profile is then used to fit the dihedral parameters in the force field.

Table 2: Example of Dihedral Angle Scan Data for C-O-C-C in the Methoxyethoxy Group

| Dihedral Angle (degrees) | QM Relative Energy (kcal/mol) | Fitted Force Field Energy (kcal/mol) |

| 0 | 3.5 | 3.4 |

| 60 | 0.8 | 0.9 |

| 120 | 1.5 | 1.6 |

| 180 | 0.0 | 0.0 |

| 240 | 1.5 | 1.6 |

| 300 | 0.8 | 0.9 |

Validation of the Force Field:

Once a set of parameters has been developed, it must be rigorously validated to ensure its accuracy and transferability. numberanalytics.com Validation involves comparing the results of MD simulations using the new force field against experimental data or high-level QM calculations that were not used in the parameterization process. numberanalytics.com

For this compound and related amino ethers, validation could involve several key comparisons:

Structural Properties: Comparison of simulated bond lengths, bond angles, and dihedral angle distributions with experimental data (e.g., from X-ray crystallography or NMR spectroscopy) or QM-optimized geometries. frontiersin.org

Thermodynamic Properties: Calculation of bulk properties such as density, heat of vaporization, and solvation free energy from MD simulations and comparison with experimental values. arxiv.org

Conformational Analysis: Ensuring that the force field can reproduce the relative energies of different conformers of the molecule as determined by QM calculations. nih.gov

Table 3: Illustrative Validation Data for a Developed Force Field

| Property | Simulated Value | Experimental/QM Value | Percent Error |

| Density (g/cm³) | 0.98 | 0.99 | 1.0% |

| Heat of Vaporization (kcal/mol) | 15.2 | 15.5 | 1.9% |

| C-N Bond Length (Å) | 1.47 | 1.47 | 0.0% |

| C-O-C Angle (degrees) | 111.8 | 112.0 | 0.2% |

The development of a robust and validated force field is a meticulous process that is essential for the accurate computational investigation of the structure, dynamics, and interactions of this compound and other related amino ethers.

Derivatization and Applications As a Synthetic Intermediate for Complex Molecular Architectures

Strategic Derivatization Reactions of the Primary Amine

The primary amine functionality of 2-(2-Methoxyethoxy)cyclopentan-1-amine is a key handle for a multitude of derivatization reactions, allowing for its incorporation into a wide array of larger, more complex molecules.

The nucleophilic nature of the primary amine readily facilitates its reaction with various electrophilic partners to form stable amide, urea (B33335), and carbamate (B1207046) linkages.

Amide Formation: The reaction of this compound with carboxylic acids or their activated derivatives (such as acyl chlorides or anhydrides) yields the corresponding N-[2-(2-methoxyethoxy)cyclopentyl]amides. These reactions typically proceed under mild conditions, often facilitated by a coupling agent to activate the carboxylic acid. The resulting amide bond is a common structural motif in biologically active molecules and advanced materials.

Urea Synthesis: Symmetrical or unsymmetrical ureas can be synthesized from this compound. Reaction with phosgene (B1210022) or its equivalents, followed by the addition of another amine, is a traditional route. More modern and safer methods involve the reaction with isocyanates or the use of carbonylating agents like carbonyldiimidazole (CDI). These urea derivatives are of interest in medicinal chemistry due to their hydrogen bonding capabilities and structural rigidity.

Carbamate Synthesis: The formation of carbamates is achieved by reacting the primary amine with chloroformates, or through more contemporary methods such as the reaction with dicarbonates (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) or by capturing carbon dioxide followed by alkylation. Carbamates serve as crucial protecting groups in multi-step synthesis and are also integral components of many pharmaceutical compounds.

Table 1: Derivatization Reactions of the Primary Amine

| Derivative | Reagent Class | General Reaction Conditions |

|---|---|---|

| Amide | Carboxylic Acid/Acyl Halide | Coupling agent or base, room temperature |

| Urea | Isocyanate/CDI | Aprotic solvent, room temperature |

| Carbamate | Chloroformate/Dicarbonate | Base, room temperature |

N-Alkylation: The primary amine can be converted to secondary or tertiary amines through N-alkylation reactions. This is typically achieved by reacting this compound with alkyl halides or through reductive amination with aldehydes or ketones. These reactions expand the structural diversity of the derivatives, allowing for the fine-tuning of their steric and electronic properties. A patent describing the preparation of related cyclopentylamine (B150401) derivatives highlights the use of various alkylating agents under basic conditions to achieve N-alkylation.

N-Acylation: Similar to amide formation, N-acylation involves the reaction with acylating agents to introduce an acyl group onto the nitrogen atom. This reaction is fundamental for creating a wide range of functionalized molecules and is a cornerstone of organic synthesis.

Role in Multistep Organic Synthesis of Chiral Compounds

Development of Related Analogues with Modified Methoxyethoxy Chains

The methoxyethoxy side chain of this compound offers opportunities for structural modification to modulate the compound's properties. Analogues with longer or shorter oligoethylene glycol chains, or with different terminal alkyl groups, can be synthesized to alter characteristics such as solubility, polarity, and coordinating ability. For instance, replacing the terminal methyl group with other alkyl or aryl groups can influence the steric environment around the amine and the chelating properties of the ether chain. The synthesis of such analogues would likely follow similar synthetic routes to the parent compound, with modifications in the starting materials used to build the ether linkage.

Application in Ligand Design and Catalysis

The bifunctional nature of this compound, possessing both a primary amine and an ether linkage, makes it an attractive building block for the design of novel ligands for metal-catalyzed reactions. The amine can be further functionalized, for example, by conversion to a phosphine (B1218219) or an oxazoline, to create multidentate ligands. The oxygen atoms of the methoxyethoxy chain can also participate in metal coordination, potentially leading to the formation of stable chelate complexes.

These custom-designed ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations, including asymmetric reactions where the chirality of the cyclopentyl backbone can be transferred to the product. The electronic and steric properties of the ligand can be systematically tuned by modifying both the cyclopentylamine core and the methoxyethoxy side chain, allowing for the optimization of catalyst performance in terms of activity, selectivity, and turnover number.

Concluding Remarks and Future Research Perspectives

Current Challenges and Unaddressed Questions in the Synthesis of 2-(2-Methoxyethoxy)cyclopentan-1-amine

The synthesis of 1,2-disubstituted cyclopentanes like this compound is fraught with challenges, primarily centered on stereocontrol. The flexible nature of the five-membered ring, which exists in various puckered conformations, complicates the predictable arrangement of substituents. masterorganicchemistry.comlibretexts.org Key unaddressed questions in the synthesis of this specific compound revolve around achieving high diastereoselectivity (controlling the cis vs. trans relationship between the amine and the methoxyethoxy groups) and enantioselectivity (for chiral applications).

Key challenges include:

Stereochemical Control: The inherent ring strain and multiple low-energy conformations of the cyclopentane (B165970) ring make stereocontrol difficult. masterorganicchemistry.com Traditional methods often yield mixtures of isomers, requiring difficult and costly separation processes. The development of a synthetic route that selectively produces a single stereoisomer remains a primary obstacle.

Functional Group Compatibility: The synthesis must accommodate the ether and amine functionalities, which can be sensitive to various reaction conditions. For instance, harsh acidic or basic conditions used in some cyclization strategies could lead to cleavage of the methoxyethoxy group or undesired side reactions involving the amine.

Lack of Precedent: Without established synthetic routes for this specific molecule, initial research will involve extensive screening of conditions and catalysts, adding a layer of complexity to methodology development.

Emerging Methodologies for Enhanced Stereocontrol and Efficiency

Recent advances in synthetic organic chemistry offer promising solutions to the challenges of synthesizing functionalized cyclopentylamines. These emerging methodologies prioritize efficiency and precise control over the three-dimensional arrangement of atoms.

One of the most promising approaches is the use of transition metal catalysis. For example, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes provides a powerful method for creating polyfunctionalized cyclopentylamine (B150401) scaffolds. acs.orgacs.orgnih.gov This method is advantageous due to its use of a low-cost, non-toxic metal catalyst and its tolerance of a wide range of functional groups. acs.orgnih.gov Similarly, photochemical methods, which utilize visible light to initiate reactions, offer a metal-free alternative for generating complex cyclopentylamine building blocks in a modular, one-pot fashion. chemrxiv.org

For achieving high levels of stereocontrol, asymmetric catalysis is indispensable. Chiral secondary amine catalysts, for instance, have been successfully used in the asymmetric synthesis of natural products containing substituted cyclopentane cores. mdpi.com Furthermore, rhodium-catalyzed cascade reactions have been shown to generate cyclopentanes with multiple stereocenters with exceptional diastereoselectivity and enantioselectivity. nih.gov These catalyst-controlled reactions can overcome the inherent conformational biases of the cyclopentane ring to deliver a single desired stereoisomer.

| Methodology | Catalyst/Conditions | Key Advantages | Potential for this compound |

|---|---|---|---|

| Iron-Catalyzed [3+2] Cyclization | FeCl₂·4H₂O, EtOH solvent | Low cost, low toxicity, good functional group tolerance, high diastereoselectivity. acs.orgnih.gov | Highly applicable for constructing the cyclopentylamine core with control over relative stereochemistry. |

| Photochemical [3+2] Cycloaddition | Visible light, metal-free | Modular, one-pot synthesis, scalable in continuous flow, avoids heavy metals. chemrxiv.org | Offers a green chemistry approach to the cyclopentane scaffold. |

| Asymmetric Organocatalysis | Chiral secondary amines (e.g., prolinol derivatives) | Metal-free, high enantioselectivity, mild reaction conditions. mdpi.comnih.gov | Ideal for producing enantiomerically pure versions of the target compound. |

| Rhodium-Catalyzed Domino Sequence | Chiral Rhodium(II) catalysts | Excellent stereocontrol for creating multiple chiral centers (up to 99% ee, >97:3 dr). nih.gov | Suitable for complex syntheses requiring precise control over all stereocenters on the cyclopentane ring. |

Opportunities for Advanced Computational Prediction in Design and Reactivity

Advanced computational chemistry stands to revolutionize the synthesis and application of molecules like this compound. Quantum chemical calculations can be used to predict reaction pathways, analyze transition states, and understand reaction mechanisms before experiments are conducted, saving significant time and resources. rsc.org

Density Functional Theory (DFT) calculations, for example, can elucidate the thermodynamics and kinetics of potential synthetic routes, helping chemists identify the most viable pathways. nih.gov For a molecule with flexible ring conformations, computational models can predict the most stable puckering of the cyclopentane ring and how substituents will influence its reactivity and stereochemical outcome. doi.org This is crucial for designing catalysts and reaction conditions that favor the formation of the desired isomer.

Beyond reaction design, computational tools are increasingly used to predict the physicochemical properties and biological activity of novel compounds. Machine learning algorithms, trained on large datasets of chemical information, can be combined with computational chemistry to predict everything from a molecule's solubility to its potential as a drug candidate. acs.org Such predictive models could forecast the reactivity of the amine and ether groups in this compound, guiding its use in further synthetic transformations. nih.gov

| Computational Method | Specific Application | Potential Impact |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism elucidation, transition state analysis, thermodynamic and kinetic profiling of synthetic routes. nih.govresearchgate.net | Rational selection of reagents and conditions to maximize yield and stereoselectivity. |

| Ab initio methods | Calculation of molecular properties (e.g., electrostatic potential, orbital energies), conformational analysis of the cyclopentane ring. doi.org | Prediction of reactivity sites and understanding the stereochemical preferences of the molecule. |

| Automated Reaction Pathway Search (e.g., AFIR) | Discovery of novel synthetic routes and potential side reactions without prior human input. rsc.org | Accelerates the design of efficient and novel synthetic plans. |

| Machine Learning (ML) Models | Prediction of physicochemical properties, biological activity, and reaction outcomes based on molecular structure. acs.org | Prioritizes synthetic targets and guides the design of derivatives with desired properties. |

Potential as a Building Block for Novel Chemical Scaffolds

The structure of this compound, featuring a primary amine and an ether linkage on a cyclopentane core, makes it a versatile chemical building block. Cyclopentane rings are prevalent scaffolds in many biologically active natural products and pharmaceuticals, valued for their ability to present substituents in well-defined three-dimensional space. nih.govnih.gov

The primary amine group serves as a key functional handle for a wide array of chemical transformations. It can be readily acylated, alkylated, or used in C-N bond-forming reactions to attach the cyclopentane core to other molecular fragments. nih.govpolyu.edu.hk This versatility allows for its incorporation into larger, more complex molecules. The methoxyethoxy side chain, meanwhile, can enhance solubility and offers potential coordination sites for metal ions, which could be useful in the design of catalysts or materials.

In medicinal chemistry, such bifunctional building blocks are highly sought after for creating libraries of compounds for drug discovery. The cyclopentane framework can act as a non-aromatic bioisostere for a phenyl ring, often improving metabolic stability and solubility. By modifying the amine and ether functionalities, chemists can systematically explore the structure-activity relationships of new compound series, potentially leading to the discovery of novel therapeutics. unife.itmdpi.com The ability to synthesize this building block stereoselectively would further enhance its value, allowing for the creation of chiral drugs with improved potency and reduced side effects. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxyethoxy)cyclopentan-1-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves alkylation of cyclopentan-1-amine precursors with 2-methoxyethoxy groups. For example, nucleophilic substitution using 2-methoxyethyl halides (e.g., chloride or bromide) under basic conditions (e.g., NaH or K₂CO₃) can introduce the methoxyethoxy moiety . Reaction optimization includes solvent selection (polar aprotic solvents like DMF enhance nucleophilicity) and temperature control (40–60°C to balance reactivity and side reactions). Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or distillation is critical for isolating high-purity product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : ¹H/¹³C NMR to confirm cyclopentane ring protons (δ 1.5–2.5 ppm), methoxy group (δ ~3.3 ppm), and amine protons (δ 1.0–2.0 ppm, broad if free) .

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1100 cm⁻¹ (C-O-C in methoxyethoxy), and 2850–2960 cm⁻¹ (C-H stretches) .

- Mass Spectrometry : Molecular ion peak matching the molecular weight (C₈H₁₇NO₂, theoretical MW: 159.23 g/mol) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation of the amine group. Use amber glass vials to avoid photodegradation. Stability tests via periodic HPLC analysis (C18 column, mobile phase: acetonitrile/water) can monitor decomposition products .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent influence the compound’s electronic and steric properties in coordination chemistry?

- Methodological Answer : The methoxyethoxy group acts as an electron-donating substituent, enhancing the amine’s nucleophilicity. Steric effects from the cyclopentane ring and substituent can be quantified using DFT calculations (e.g., B3LYP/6-31G* level) to map molecular electrostatic potentials and HOMO/LUMO distributions. Experimental validation via X-ray crystallography (if crystals are obtainable) provides bond angles and torsional strain data .

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Systematic studies should:

- Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Use isothermal titration calorimetry (ITC) to quantify binding affinities to target receptors/enzymes .

- Perform molecular docking (AutoDock Vina) to assess binding pose reproducibility .

Q. Can this compound serve as a precursor for ionic liquid electrolytes, and what electrochemical properties are relevant?

- Methodological Answer : Yes, quaternization of the amine with alkyl halides (e.g., ethyl bromide) produces cationic species, which can pair with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻). Key electrochemical properties:

- Conductivity: Measure via impedance spectroscopy (frequency range: 1 Hz–1 MHz).

- Electrochemical window: Determine by cyclic voltammetry (Pt working electrode, Ag/Ag⁺ reference) .

Q. How does the compound’s stereochemistry impact its reactivity in asymmetric catalysis?

- Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC with amylose-based columns) separates stereoisomers. Kinetic studies (e.g., monitoring epoxidation rates with chiral ligands) reveal enantioselectivity. Computational models (MD simulations) can predict stereochemical outcomes in transition states .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the methoxyethoxy group.

- Purification : Use preparative HPLC for polar byproducts.

- Data Validation : Cross-reference spectral data with PubChem/ECHA databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.